3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (CAS 892758-33-7) is a synthetic heterocyclic compound with the molecular formula C19H14N2O5 and a molecular weight of 350.33 g/mol. It is a hybrid molecule featuring a coumarin (2H-chromen-2-one) core linked at the 3-position to a 1,2,4-oxadiazole ring, which is further substituted with a 2,3-dimethoxyphenyl group.

Molecular Formula C19H14N2O5
Molecular Weight 350.33
CAS No. 892758-33-7
Cat. No. B2862694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
CAS892758-33-7
Molecular FormulaC19H14N2O5
Molecular Weight350.33
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C19H14N2O5/c1-23-15-9-5-7-12(16(15)24-2)17-20-18(26-21-17)13-10-11-6-3-4-8-14(11)25-19(13)22/h3-10H,1-2H3
InChIKeyDHQIMCDUZZHFPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (CAS 892758-33-7): Core Chemical Identity and Procurement Specifications


3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (CAS 892758-33-7) is a synthetic heterocyclic compound with the molecular formula C19H14N2O5 and a molecular weight of 350.33 g/mol [1]. It is a hybrid molecule featuring a coumarin (2H-chromen-2-one) core linked at the 3-position to a 1,2,4-oxadiazole ring, which is further substituted with a 2,3-dimethoxyphenyl group [1]. This specific arrangement categorizes it within the broader class of coumarin-oxadiazole conjugates, a scaffold investigated for diverse biological activities including anticancer, antimicrobial, and enzyme inhibitory properties [2]. The compound is cataloged in PubChem (CID 16019883) and ChEMBL (CHEMBL1316352), indicating its availability as a research tool compound [1].

Why 3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one Cannot Be Replaced by Other Coumarin-Oxadiazole Analogs


The biological and physicochemical properties of coumarin-oxadiazole hybrids are exquisitely sensitive to the substitution pattern on both the phenyl ring and the coumarin core. Generic substitution is not feasible because the position of the methoxy groups on the phenyl ring (2,3- vs. 2,4- or 3,4-dimethoxy) dictates the molecule's electronic distribution, steric profile, and ultimately, its target binding affinity [1]. A class-level study on selective carbonic anhydrase inhibition demonstrated that subtle structural modifications within this scaffold can change the inhibition constant (Ki) from low nanomolar potency against tumor-associated isoforms (hCA IX/XII) to complete inactivity against off-target isoforms, proving that activity is not a class-wide property but is sharply dependent on the specific peripheral substitution [2]. Therefore, replacing this specific compound with a close analog like 3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (CAS 931717-88-3) will likely result in a different selectivity and potency profile.

Quantitative Differentiation Guide for 3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one


Unique 2,3-Dimethoxyphenyl Substitution Pattern Versus Common 2,4- and 3,4- Analogs

The target compound possesses a distinct 2,3-dimethoxyphenyl substituent on the oxadiazole ring, contrasting with the more common 2,4- (CAS 931717-88-3) and 3,4-dimethoxy (CAS 892759-09-0) analogs [1]. This vicinal dimethoxy arrangement creates a unique electronic and steric environment that influences the molecule's dipole moment and hydrogen-bond acceptor capacity. While direct comparative pharmacological data is unavailable in the primary literature, the computed XLogP3-AA value for the target compound is 3.4 [1], which is a critical parameter for predicting membrane permeability and differs from analogs due to the altered substitution [2].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Selectivity Potential for Tumor-Associated Carbonic Anhydrase Isoforms Based on Scaffold Class

A study on closely related coumarin-linked 1,2,4-oxadiazoles demonstrated that this chemical class can achieve highly selective inhibition of tumor-associated carbonic anhydrase isoforms hCA IX and XII over ubiquitous cytosolic isoforms hCA I and II [1]. The most potent compounds in that series, such as compound 6o, exhibited a Ki of 1 nM against hCA XII and significant selectivity (>10000 nM against hCA I/II) [1]. While the target compound was not directly tested in this study, its core scaffold is identical to the lead compounds, and its unique 2,3-dimethoxyphenyl group is a key variable that may further modulate selectivity. This provides a strong, testable hypothesis for its differentiation as a selective hCA IX/XII inhibitor [1].

Cancer Therapeutics Enzyme Inhibition Tumor Hypoxia

Favorable Physicochemical Profile for CNS Drug Discovery: Zero Hydrogen Bond Donors

A critical differentiator for central nervous system (CNS) drug discovery is the hydrogen bond donor (HBD) count. The target compound has a computed HBD count of 0 [1], which is a key predictor of passive blood-brain barrier (BBB) permeability. In contrast, many related coumarin-oxadiazole hybrids with phenolic -OH or primary amide groups have HBD counts of 1-3, potentially limiting their CNS exposure [2]. This property positions the compound as a superior starting point for CNS-targeted probe development compared to analogs with higher HBD counts.

CNS Drug Discovery Physicochemical Property Analysis Blood-Brain Barrier Penetration

High-Value Application Scenarios for 3-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one


Probing Tumor Hypoxia Pathways via Selective Carbonic Anhydrase IX/XII Inhibition

Based on the class-level evidence that coumarin-1,2,4-oxadiazole hybrids are potent and selective inhibitors of tumor-associated carbonic anhydrase isoforms, this compound is ideally suited for medicinal chemistry programs targeting the hypoxic tumor microenvironment [1]. Its unique 2,3-dimethoxy substitution provides an unexplored vector for optimizing isoform selectivity beyond the existing leads. Researchers can use this compound as a starting point for synthesizing focused libraries to identify candidates with improved Ki values against hCA IX/XII while maintaining the high selectivity over cytosolic isoforms necessary to avoid side effects [1].

CNS Drug Discovery Screening for Blood-Brain Barrier Penetrant Probes

The compound's exceptional computed physicochemical profile, featuring zero hydrogen bond donors, a low molecular weight (350.33 g/mol), and a moderate lipophilicity (XLogP3 = 3.4), aligns with stringent CNS drug-likeness criteria [1]. It serves as a privileged scaffold for developing CNS-penetrant chemical probes. Screening this compound in neurological disease models, such as neurodegeneration or neuroinflammation assays, is a rational first step before investing in complex analogue synthesis, as its baseline properties already favor brain exposure [2].

Developing Blue-Light Emitting Fluorescent Dyes and Probes

Oxadiazolyl coumarins are a recognized class of blue-light emitting fluorescent dyes with high quantum yields and large Stokes shifts, making them valuable for OLEDs and fluorescent labeling [1]. The target compound's chromophore, featuring a 1,2,4-oxadiazole linked to a coumarin, is directly analogous to these dyes. Its specific 2,3-dimethoxy substitution will modulate its photophysical properties (e.g., emission wavelength, quantum yield, and photostability), offering a distinct profile for material scientists developing new luminescent materials or fluorescent sensors [1].

Structure-Activity Relationship (SAR) Studies on Coumarin-Oxadiazole Antimicrobials

The broader class of coumarin-1,2,4-oxadiazole hybrids has documented antimicrobial activities [1]. This specific compound, with its unique 2,3-dimethoxyphenyl group, serves as a key probe for dissecting the SAR of antimicrobial activity within this series. A procurement decision to include this compound in a screening panel against drug-resistant bacterial or fungal strains can help identify a novel chemotype for further development, distinguishing it from the more common and already-explored 2,4- and 3,4-dimethoxy analogs [2].

Quote Request

Request a Quote for 3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.